molecular formula C5H12ClNO B6273516 (1S,2R)-2-(aminomethyl)cyclobutan-1-ol hydrochloride CAS No. 2763741-38-2

(1S,2R)-2-(aminomethyl)cyclobutan-1-ol hydrochloride

Cat. No.: B6273516
CAS No.: 2763741-38-2
M. Wt: 137.6
InChI Key:
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Description

(1S,2R)-2-(aminomethyl)cyclobutan-1-ol hydrochloride is a chiral compound with significant potential in various fields of scientific research. This compound features a cyclobutane ring substituted with an aminomethyl group and a hydroxyl group, making it an interesting subject for studies in stereochemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-2-(aminomethyl)cyclobutan-1-ol hydrochloride typically involves the following steps:

    Cyclobutane Ring Formation: The cyclobutane ring can be synthesized through cycloaddition reactions or by using intramolecular cyclization methods.

    Introduction of Functional Groups: The aminomethyl and hydroxyl groups are introduced through selective functionalization reactions. For instance, the hydroxyl group can be introduced via hydroboration-oxidation, while the aminomethyl group can be added through reductive amination.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using catalysts to enhance reaction efficiency and employing continuous flow reactors to maintain consistent reaction conditions.

Types of Reactions:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The aminomethyl group can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: PCC, DMSO (Dimethyl sulfoxide)

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products:

    Oxidation: Formation of cyclobutanone derivatives

    Reduction: Regeneration of the hydroxyl group

    Substitution: Formation of various substituted cyclobutane derivatives

Scientific Research Applications

(1S,2R)-2-(aminomethyl)cyclobutan-1-ol hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (1S,2R)-2-(aminomethyl)cyclobutan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. Additionally, it may interact with receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

    (1R,2S)-2-(aminomethyl)cyclobutan-1-ol hydrochloride: A stereoisomer with different spatial arrangement of functional groups.

    Cyclobutanol: A simpler analog lacking the aminomethyl group.

    Cyclobutylamine: A compound with an amino group but lacking the hydroxyl group.

Uniqueness: (1S,2R)-2-(aminomethyl)cyclobutan-1-ol hydrochloride is unique due to its specific stereochemistry and the presence of both aminomethyl and hydroxyl functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

2763741-38-2

Molecular Formula

C5H12ClNO

Molecular Weight

137.6

Purity

95

Origin of Product

United States

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